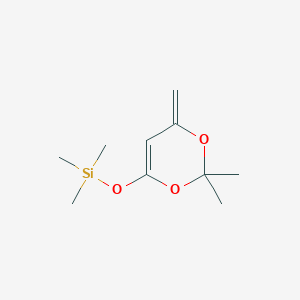
Sqsrjgigiqcygy-uhfffaoysa-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the InChIKey “Sqsrjgigiqcygy-uhfffaoysa-” is a unique chemical entity Unfortunately, there is limited information available about this specific compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation methods for chemical compounds typically involve several synthetic routes and reaction conditions. For instance, compounds can be synthesized through various organic reactions such as nucleophilic substitution, electrophilic addition, and condensation reactions. The choice of reagents, solvents, and catalysts plays a crucial role in determining the efficiency and yield of the synthesis.
Industrial Production Methods
Industrial production methods for chemical compounds often involve large-scale synthesis using optimized reaction conditions. These methods may include continuous flow reactors, batch reactors, and other industrial equipment designed to handle large quantities of reactants and products. The goal is to achieve high purity and yield while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
Chemical compounds can undergo various types of reactions, including:
Oxidation: The loss of electrons or increase in oxidation state.
Reduction: The gain of electrons or decrease in oxidation state.
Substitution: The replacement of one atom or group with another.
Addition: The addition of atoms or groups to a molecule.
Elimination: The removal of atoms or groups from a molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and solvents (e.g., ethanol, water). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reactants and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemical compounds have a wide range of scientific research applications, including:
Chemistry: Used as reagents, catalysts, and intermediates in various chemical reactions.
Biology: Employed in biochemical assays, enzyme studies, and cellular research.
Medicine: Utilized in drug development, diagnostic tests, and therapeutic treatments.
Industry: Applied in manufacturing processes, material science, and environmental monitoring.
Mecanismo De Acción
The mechanism of action of a chemical compound involves its interaction with molecular targets and pathways. This can include binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The specific mechanism depends on the compound’s structure and functional groups.
Comparación Con Compuestos Similares
Similar Compounds
Compounds with similar structures or functional groups may exhibit similar properties and reactivity. Examples of similar compounds include:
1,1-Dichloro-1-fluoroethane: Used as a solvent and foam blowing agent.
Trifluoromethyltrimethylsilane: An organosilicon compound used in organic chemistry.
Uniqueness
The uniqueness of a compound is determined by its specific structure, functional groups, and reactivity. This can influence its applications and effectiveness in various fields.
Conclusion
While specific information about the compound “Sqsrjgigiqcygy-uhfffaoysa-” is limited, we have provided a general overview of chemical compounds, their preparation methods, reactions, applications, mechanisms of action, and comparisons with similar compounds
Propiedades
Fórmula molecular |
C10H18O3Si |
|---|---|
Peso molecular |
214.33 g/mol |
Nombre IUPAC |
(2,2-dimethyl-6-methylidene-1,3-dioxin-4-yl)oxy-trimethylsilane |
InChI |
InChI=1S/C10H18O3Si/c1-8-7-9(13-14(4,5)6)12-10(2,3)11-8/h7H,1H2,2-6H3 |
Clave InChI |
SQSRJGIGIQCYGY-UHFFFAOYSA-N |
SMILES canónico |
CC1(OC(=C)C=C(O1)O[Si](C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


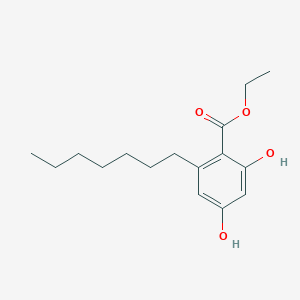
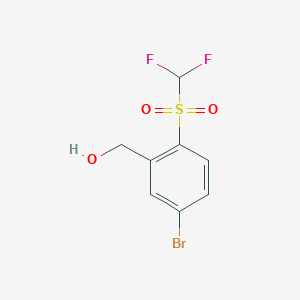

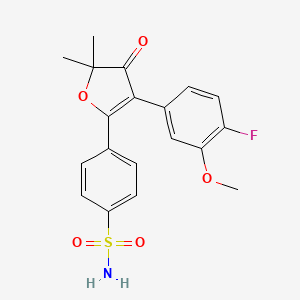
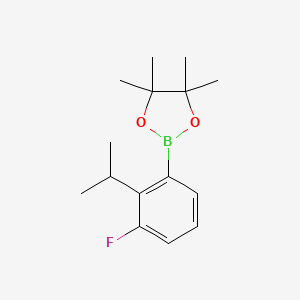
![(1Z)-N-(4-Ethylpyridin-2-yl)-1-[(4-ethylpyridin-2-yl)imino]-1H-isoindol-3-amine](/img/structure/B13976564.png)
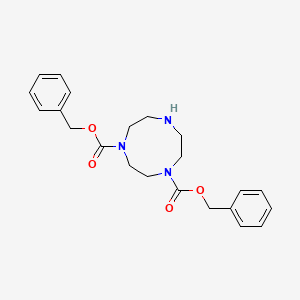
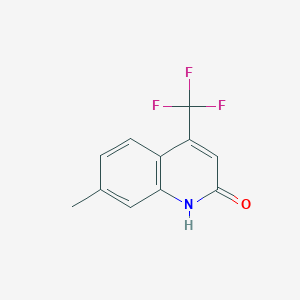
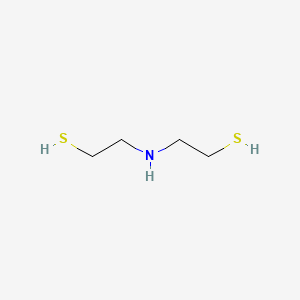
![1-[2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl]-4-piperidinecarbothioamide](/img/structure/B13976579.png)

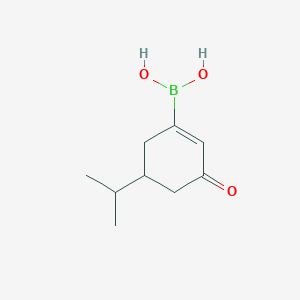

![4-Hydroxy-6-(1-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B13976605.png)
